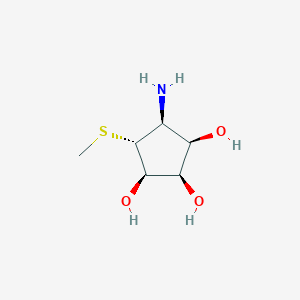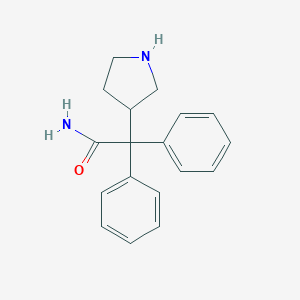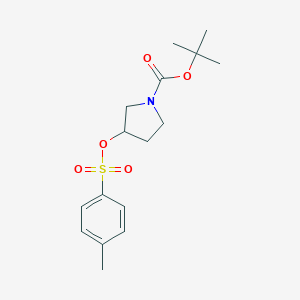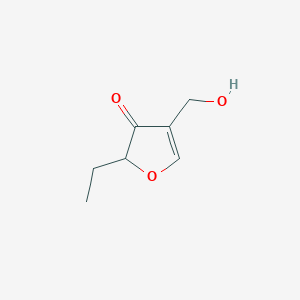
2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(hydroxymethyl)furan-3-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes an ethyl group at the second position, a hydroxymethyl group at the fourth position, and a ketone group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one typically involves the catalytic conversion of biomass-derived feedstocks. One common method starts with the catalytic transformation of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst in a hydrothermal reaction. The HMF is then subjected to a condensation reaction with 3,3-Dimethyl-2-butanone to produce the target compound .
Industrial Production Methods
Industrial production of 2-Ethyl-4-(hydroxymethyl)furan-3-one often leverages green chemistry principles to ensure sustainability and efficiency. The process involves the use of renewable biomass feedstocks and environmentally benign catalysts. The two-step process mentioned above is scalable and can be adapted for large-scale production, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(hydroxymethyl)furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: 2-Ethyl-4-(carboxymethyl)furan-3-one.
Reduction: 2-Ethyl-4-(hydroxymethyl)furan-3-ol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Ethyl-4-(hydroxymethyl)furan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(hydroxymethyl)furan-3-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating potential as an anti-infective agent . The compound’s reactivity is largely due to the presence of the furan ring, which can participate in various chemical transformations.
Comparison with Similar Compounds
2-Ethyl-4-(hydroxymethyl)furan-3-one can be compared with other furan derivatives such as:
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one, HMF is also a valuable platform chemical for producing biofuels and biochemicals.
2,5-Dimethylfuran (DMF): Another furan derivative used as a biofuel due to its high energy density.
2,5-Furandicarboxylic acid (FDCA): Used in the production of bio-based polymers.
The uniqueness of 2-Ethyl-4-(hydroxymethyl)furan-3-one lies in its specific functional groups, which confer distinct
Properties
CAS No. |
110516-60-4 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-ethyl-4-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3 |
InChI Key |
KXYCNEIORCQEFU-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)C(=CO1)CO |
Canonical SMILES |
CCC1C(=O)C(=CO1)CO |
Key on ui other cas no. |
110516-60-4 |
Synonyms |
ethyl-4-hydroxymethyl-3(2H)-Furanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


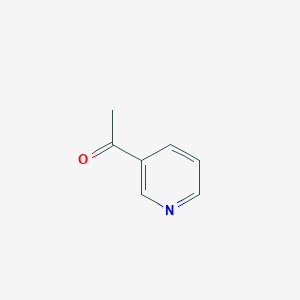
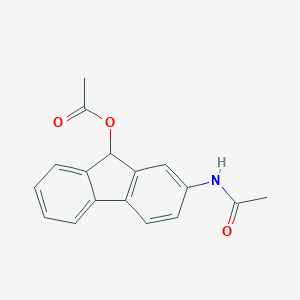

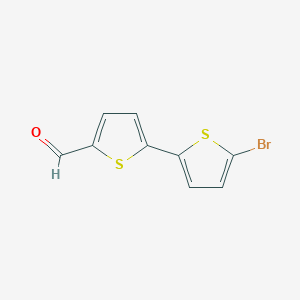

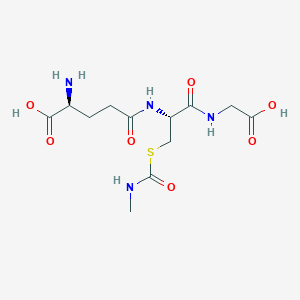
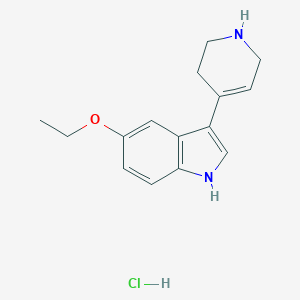
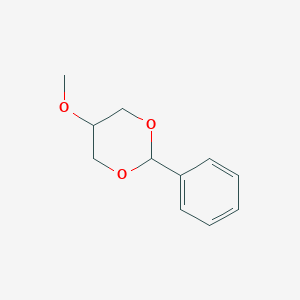
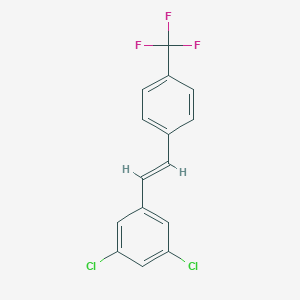
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B27658.png)

